molecular formula C13H19N3O3S B2635509 4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine CAS No. 2034561-14-1

4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Cat. No.: B2635509
CAS No.: 2034561-14-1
M. Wt: 297.37
InChI Key: SIBDTCOQPFAOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The cyclopropylsulfonyl group is attached to the piperidine ring, and the entire structure is connected to the 4-position of the pyrimidine ring via an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and piperidine rings would likely result in these rings having aromatic properties, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the pyrimidine ring could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding could influence its solubility properties .

Scientific Research Applications

Anticancer Activity

Research on pyrimidine-piperazine-chromene and -quinoline conjugates has demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with Bcl-2 protein showed good binding affinity, suggesting the potential for designing anticancer agents using pyrimidine structures (Parveen et al., 2017).

Antimicrobial Activity

N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, including those with piperidin-4-yl groups, have exhibited moderate to potent antimicrobial activities. The structural modifications of these compounds play a crucial role in their activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition for Disease Treatment

Compounds with piperidine structures have been investigated for their potential as enzyme inhibitors, offering a pathway for treating diseases like depression and diabetes. For example, aminopyrimidines have been studied for their agonist activity at the 5-HT(1A) receptor, indicative of their potential in depression treatment (Dounay et al., 2009).

Antibacterial Agents for Plant Pathogens

Some derivatives have shown significant efficacy as antibacterial agents against pathogens affecting plants like tomatoes. This suggests the potential agricultural applications of piperidine derivatives in controlling bacterial diseases in crops (Vinaya et al., 2009).

Anticancer Agents Synthesis

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored for their anticancer properties. This indicates the significance of integrating piperidine structures with other heterocyclic moieties for developing new anticancer agents (Rehman et al., 2018).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve investigating the biological activity of this compound, as well as optimizing its synthesis. Additionally, modifications could be made to the structure of the compound to enhance its properties or activity .

Properties

IUPAC Name

4-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-14-7-6-13(15-10)19-11-3-2-8-16(9-11)20(17,18)12-4-5-12/h6-7,11-12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBDTCOQPFAOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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